3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Overview
Description
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a chemical compound with the molecular formula C18H12ClNO. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly montelukast sodium, which is used in the treatment of asthma and related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde typically involves the reaction of 7-chloroquinaldine with isophthalaldehyde. The process can be optimized by using a molar excess of isophthalaldehyde and conditions that favor the precipitation of the product during the reaction . The reaction environment is carefully controlled to promote crystallization, followed by isolation through filtration .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar principles. The reaction is conducted under conditions that maximize yield and purity, often involving recycling of unreacted isophthalaldehyde to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and molecular pathways.
Medicine: As a precursor in the synthesis of montelukast sodium, a leukotriene receptor antagonist used to treat asthma.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of montelukast sodium. Montelukast sodium functions by inhibiting the cysteinyl leukotriene receptor (CysLT1), which plays a key role in the inflammatory response associated with asthma. By blocking this receptor, montelukast sodium reduces bronchoconstriction and inflammation .
Comparison with Similar Compounds
Similar Compounds
Montelukast Sodium: The final product synthesized using 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.
7-Chloroquinaldine: A precursor in the synthesis of the compound.
Isophthalaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of montelukast sodium. Its ability to undergo various chemical reactions and its role in producing a medically significant compound highlight its importance in both research and industry .
Properties
IUPAC Name |
3-[2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDWIOIDMLMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923472 | |
Record name | 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-40-0, 120578-03-2 | |
Record name | 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115104-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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